molecular formula C7H15NO B14761010 1-Ethoxy-N,N-dimethylprop-1-en-1-amine CAS No. 816-56-8

1-Ethoxy-N,N-dimethylprop-1-en-1-amine

Cat. No.: B14761010
CAS No.: 816-56-8
M. Wt: 129.20 g/mol
InChI Key: ASHGYSCGYXSSCF-UHFFFAOYSA-N
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Description

Contextualization within Enamine Chemistry as a Versatile Synthetic Intermediate

Enamine chemistry is a cornerstone of modern organic synthesis, providing a powerful method for the α-functionalization of carbonyl compounds. Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They are widely regarded as neutral, or non-charged, equivalents of enolates. scripps.edu The defining structural feature of an enamine is a nitrogen atom directly attached to a double bond, which makes them nitrogen analogs of enols. wikipedia.orgchemistrylearner.com

The utility of enamines stems from their enhanced nucleophilicity compared to their enol counterparts. The nitrogen atom's lone pair of electrons is delocalized into the π-system of the double bond, creating a significant partial negative charge on the α-carbon. masterorganicchemistry.com This makes enamines excellent nucleophiles that can react with a wide range of electrophiles. masterorganicchemistry.commakingmolecules.com This reactivity allows for a variety of synthetic transformations, including alkylations, acylations, and conjugate additions. makingmolecules.com

1-Ethoxy-N,N-dimethylprop-1-en-1-amine is a specialized enamine. Its structure can be viewed as an enol ether of a dimethylamide. This dual functionality classifies it as a ketene (B1206846) N,O-acetal, a highly electron-rich system that serves as a powerful synthetic intermediate for introducing a propionyl group or related structures in organic synthesis.

PropertyDescription
Functional Group Enamine (specifically, a Ketene N,O-acetal)
Formation Typically formed from the reaction of a secondary amine (dimethylamine) with a suitable carbonyl precursor or its derivative. wikipedia.orgmasterorganicchemistry.com
Key Reactivity Nucleophilic at the α-carbon due to electron donation from the nitrogen lone pair. masterorganicchemistry.com
Common Reactions Alkylation, Acylation, Michael Addition. masterorganicchemistry.commakingmolecules.com
Role in Synthesis Serves as a versatile intermediate for C-C bond formation, acting as an enolate surrogate. scripps.edu

Historical Perspective on Enamine Reactivity and Analogues

The concept of imine-enamine tautomerism, analogous to the more familiar keto-enol tautomerism, has been understood for many years. wikipedia.org However, the deliberate use of pre-formed enamines as synthetic intermediates was significantly advanced by the work of Gilbert Stork in the mid-20th century. scripps.eduwikipedia.org The "Stork Enamine Alkylation," first reported in the 1950s and 60s, demonstrated that enamines derived from ketones could be selectively alkylated and then hydrolyzed back to the corresponding α-alkylated ketone. wikipedia.org This discovery provided a milder and more selective alternative to traditional enolate alkylations, which often require strong bases and can suffer from side reactions.

Before the popularization of silyl (B83357) enol ethers in the 1970s, enamines were the primary choice for a non-charged enolate equivalent in synthesis. scripps.edu The development of enamine chemistry was a pivotal moment in the evolution of organocatalysis. The use of chiral secondary amines, such as the amino acid proline, to form chiral enamine intermediates in situ, allows for highly enantioselective reactions, a discovery that helped launch the organocatalysis revolution. makingmolecules.com

Key Milestones in Enamine Chemistry:

Early Work: Practical preparation of enamines was advanced by Mannich. scripps.edu

Term Coined: The term "enamine" was coined by Wittig to describe the nitrogen analog of an enol. scripps.edu

Stork Enamine Synthesis (1950s-60s): Gilbert Stork pioneered the use of pre-formed enamines for the selective monoalkylation of ketones and aldehydes. wikipedia.org

Organocatalysis (c. 2000): The use of chiral amines like proline to generate catalytic amounts of chiral enamines became a foundational principle of asymmetric organocatalysis. makingmolecules.com

Fundamental Reactivity Principles of Enamines Relevant to this compound

The reactivity of an enamine is dominated by its nucleophilic character at the α-carbon. This is explained by considering its resonance structures, which show the delocalization of the nitrogen's lone pair of electrons, resulting in a buildup of negative charge on the carbon atom beta to the nitrogen. wikipedia.org

Resonance Structures of a Generic Enamine:

R₂N-CR=CR₂ ↔ R₂N⁺=CR-C⁻R₂

This inherent nucleophilicity allows enamines to react with various electrophiles:

Alkylation: Enamines react with alkyl halides, particularly activated ones like allylic, benzylic, or α-halo ketones, in an Sₙ2-type reaction to form a new C-C bond. makingmolecules.comwikipedia.org The initial product is an iminium salt, which is subsequently hydrolyzed with aqueous acid to yield the α-alkylated carbonyl compound and regenerate the secondary amine. masterorganicchemistry.commakingmolecules.com

Acylation: Reaction with acyl halides provides a direct route to 1,3-dicarbonyl compounds after hydrolysis. wikipedia.org

Michael Addition: Enamines readily participate in conjugate additions to α,β-unsaturated carbonyl compounds, a key step in many annulation procedures like the Robinson annulation. wikipedia.orgmakingmolecules.com

General Reaction Scheme (Stork Enamine Alkylation):

Formation: Ketone/Aldehyde + Secondary Amine ⇌ Enamine + H₂O

Alkylation: Enamine + Electrophile (e.g., R-X) → Iminium Salt

Hydrolysis: Iminium Salt + H₂O/H⁺ → α-Alkylated Ketone/Aldehyde + Secondary Amine Salt

Significance of the Ethoxy and Dimethylamino Functionalities in Enamine Activation

In this compound, the fundamental enamine reactivity is significantly enhanced by the presence of both the dimethylamino and the ethoxy groups on the same carbon of the double bond.

Dimethylamino Group (-N(CH₃)₂): As in all enamines, the dimethylamino group is the primary source of activation. The nitrogen atom's lone pair is a powerful π-donor, which vastly increases the electron density of the double bond through resonance (p-π conjugation). scripps.edumasterorganicchemistry.com This makes the enamine far more nucleophilic than a corresponding enol or enol ether. makingmolecules.com In some reactions, the dimethylamino group can also function as a good leaving group, particularly after being protonated or activated, allowing for subsequent substitution reactions. rsc.orgresearchgate.net

Ethoxy Group (-OCH₂CH₃): The ethoxy group, an alkoxy group, also possesses a lone pair of electrons on its oxygen atom. Like the amino group, it acts as a resonance electron-donating group, further pushing electron density into the C=C double bond. The combined electronic effect of having two heteroatom electron-donating groups on the same carbon atom makes the double bond exceptionally electron-rich and highly nucleophilic at the β-carbon (the carbon of the "prop" chain).

This synergistic activation makes this compound (a ketene N,O-acetal) significantly more reactive than a simple enamine derived from a ketone. It can react with weaker electrophiles and often provides higher yields in synthetic transformations.

Functional GroupElectronic EffectImpact on Reactivity
**Dimethylamino (-NMe₂) **Strong +R (resonance donating)Primary source of enamine nucleophilicity; activates the α-carbon. masterorganicchemistry.com
Ethoxy (-OEt) Strong +R (resonance donating)Synergistically increases the electron density of the π-system, further enhancing nucleophilicity.

This dual activation makes this compound a potent and valuable reagent in organic synthesis for constructing complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

816-56-8

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-ethoxy-N,N-dimethylprop-1-en-1-amine

InChI

InChI=1S/C7H15NO/c1-5-7(8(3)4)9-6-2/h5H,6H2,1-4H3

InChI Key

ASHGYSCGYXSSCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC)N(C)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Ethoxy N,n Dimethylprop 1 En 1 Amine

Nucleophilic Characteristics of the 1-Ethoxy-N,N-dimethylprop-1-en-1-amine Moiety

The reactivity of this compound is dominated by the high electron density of its carbon-carbon double bond. The presence of two heteroatoms—nitrogen and oxygen—directly attached to one of the sp²-hybridized carbons dramatically increases the nucleophilicity of the other carbon atom of the double bond (the β-carbon). These types of alkenes are often referred to as "push-pull" systems, where the heteroatoms "push" electron density into the π-system. fishersci.co.ukcolab.ws

Due to its enhanced nucleophilicity, the β-carbon of this compound readily attacks a wide range of electrophiles. This electrophilic addition is the fundamental step in many of its characteristic reactions. The general mechanism involves the attack of the β-carbon on an electrophile (E⁺), which results in the formation of a new carbon-electrophile bond and a stabilized carbocation intermediate. This cation is effectively stabilized by resonance involving the lone pairs of both the nitrogen and oxygen atoms. Ketene (B1206846) N,O-acetals are known to react with electrophiles such as acid chlorides and isocyanates. msstate.eduresearchgate.net The reaction proceeds through the formation of these stable heterocyclic carbocation intermediates. msstate.edu

The nitrogen atom of the dimethylamino group plays a crucial role in activating the molecule. The lone pair of electrons on the nitrogen is delocalized into the π-system of the double bond. This delocalization, often represented by resonance structures, shows a separation of charge that places a negative charge on the β-carbon. msstate.edu This resonance contribution significantly increases the electron density and, consequently, the nucleophilicity of the β-carbon, making it the primary site of attack for electrophiles.

This effect is more pronounced in ketene N,O-acetals compared to simple enamines (which only have a nitrogen atom) or enol ethers (which only have an oxygen atom). The combined electron-donating effects of both the nitrogen and oxygen atoms synergistically activate the double bond, rendering ketene N,O-acetals highly reactive nucleophiles. colab.wsresearchgate.net

Carbon-Carbon Bond Forming Reactions Catalyzed by or Involving this compound

As potent carbon nucleophiles, ketene N,O-acetals like this compound are valuable reagents for forming new carbon-carbon bonds. Two of the most important transformations in this regard are α-alkylation and Michael addition reactions.

The reaction of enamines with alkyl halides, known as the Stork enamine alkylation, is a classic method for the α-alkylation of carbonyl compounds. researchgate.netwikipedia.org In the case of this compound, the nucleophilic β-carbon can attack an electrophilic alkyl halide in a nucleophilic aliphatic substitution reaction. wikipedia.org

Specific experimental data for the α-alkylation of this compound with various electrophilic halides are not detailed in the surveyed literature, preventing the compilation of a representative data table.

Enamines and related electron-rich alkenes are excellent nucleophiles for Michael (or conjugate) addition reactions. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

In a reaction with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, the nucleophilic β-carbon of this compound attacks the electrophilic β-carbon of the Michael acceptor. researchgate.net The mechanism involves the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. youtube.com Protonation of this enolate, typically during aqueous workup, leads to an intermediate which can then be hydrolyzed. The hydrolysis of the resulting iminium salt moiety regenerates a carbonyl group, yielding a 1,5-dicarbonyl compound or a related derivative. This powerful reaction sequence enables the formation of complex molecular frameworks.

Specific research findings and data tables detailing the outcomes of Michael addition reactions between this compound and various α,β-unsaturated carbonyl compounds could not be sourced from the available literature.

Michael Addition (Conjugate Addition) Reactions

Formation of 1,5-Dicarbonyl Compounds

Detailed experimental studies specifically documenting the reaction of this compound with α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds are not extensively available in the reviewed scientific literature. However, based on its structure as an electron-rich enamine (specifically, a ketene O,N-acetal), its expected reactivity follows the principles of the Stork enamine alkylation, which involves a Michael-type addition. thieme.com

The general mechanism proceeds in three steps:

Michael Addition: The enamine, acting as a potent nucleophile, attacks the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). The nucleophilicity of the enamine is enhanced by the electron-donating character of both the ethoxy and dimethylamino groups, which push electron density onto the β-carbon of the propene backbone. This step results in the formation of a new carbon-carbon bond and a zwitterionic intermediate, which quickly tautomerizes to a more stable iminium ion enolate.

Protonation: The enolate intermediate is protonated upon workup.

Hydrolysis: The resulting iminium salt is subsequently hydrolyzed under aqueous acidic conditions to yield the final 1,5-dicarbonyl compound and regenerates the secondary amine precursor (in this case, dimethylamine) and ethanol (B145695).

This sequence allows for the conjugate addition of a propanoyl anion equivalent to an α,β-unsaturated system.

Table 1: Representative Michael Reaction for the Formation of a 1,5-Dicarbonyl Compound

StepReactant 1Reactant 2Intermediate/ProductGeneral Description
1 This compoundMethyl vinyl ketoneIminium enolateNucleophilic attack of the enamine on the Michael acceptor.
2 Iminium enolateH₂OIminium saltProtonation of the enolate.
3 Iminium saltH₃O⁺2-Methylheptane-1,5-dioneHydrolysis of the iminium salt to the corresponding ketone.

Aldol (B89426) and Related Reactions Proceeding via Enamine Intermediates

Specific examples of this compound participating as a nucleophile in Aldol or Mukaiyama-type Aldol reactions are not well-documented in the surveyed literature. As an enamine, it represents a pre-formed enolate equivalent and is expected to react with carbonyl electrophiles.

In a general Aldol-type reaction, the nucleophilic β-carbon of this compound would attack the carbonyl carbon of an aldehyde or ketone. This addition would form an iminium ion intermediate. Subsequent hydrolysis of this intermediate would yield a β-hydroxy carbonyl compound (an aldol adduct). This pathway provides an alternative to base- or acid-catalyzed aldol reactions, avoiding issues like self-condensation of the carbonyl electrophile.

Cycloaddition Reactions of this compound

While the general reactivity of enamines in 1,3-dipolar cycloadditions with azides is well-established, specific studies employing this compound are sparse. Enamines are electron-rich dipolarophiles that react readily with electron-deficient azides in what is known as an inverse-electron-demand Huisgen cycloaddition. acs.org

The proposed mechanism involves the concerted [3+2] cycloaddition of the enamine to the azide (B81097), forming an unstable triazoline intermediate. Due to the presence of the amino and ethoxy groups, this intermediate is highly prone to further transformation. Typically, such triazolines decompose by eliminating a molecule of nitrogen (N₂) to form an amidine or by undergoing ring-opening and rearrangement. researchgate.netresearchgate.net The high reactivity of enamines compared to simple alkenes in these cycloadditions is attributed to the raised energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine, which leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. acs.org

Table 2: Representative 1,3-Dipolar Cycloaddition with an Azide

Reactant 1Reactant 2IntermediateFinal Product (Post N₂ extrusion)Reaction Type
This compoundp-Toluenesulfonyl azideUnstable triazolineN-tosyl-N',N'-dimethylpropanimidamideInverse-electron-demand [3+2] cycloaddition

The reaction is expected to proceed via a concerted [3+2] cycloaddition mechanism. The interaction would be primarily controlled by the HOMO of the enamine and the LUMO of the nitrile oxide. This cycloaddition would yield a 5-ethoxy-5-(dimethylamino)-4,5-dihydroisoxazole derivative. The stability of this cycloadduct would depend on the substituents and reaction conditions, but such heterocyclic systems are valuable intermediates in organic synthesis. chem-station.com

Reactions with Nitroalkenes Leading to Cyclobutane (B1203170) Intermediates

There is a lack of specific research in the reviewed literature concerning the reaction of this compound with nitroalkenes to form cyclobutane intermediates. The reaction between electron-rich enamines and electron-deficient nitroalkenes can proceed through several pathways.

The most common pathway is a Michael-type conjugate addition, analogous to the reaction with enones. nih.govresearchgate.net However, a stepwise [2+2] cycloaddition is also a possible route, particularly with highly electron-rich enamines. This pathway would involve the formation of a zwitterionic intermediate, which could then cyclize to form a four-membered cyclobutane ring. The regiochemistry and stereochemistry of this cycloaddition, and whether it can compete effectively with the Michael addition pathway, would be influenced by factors such as the specific reactants, solvent polarity, and temperature. Subsequent reactions of the resulting nitro-substituted cyclobutane could involve ring-opening or elimination of the nitro group. nih.gov

Advanced Mechanistic Pathways and Intermediate Characterization

Advanced mechanistic studies, including computational analysis and spectroscopic characterization of intermediates, specifically for reactions involving this compound, are not prominently featured in the available scientific literature.

General mechanistic investigations of enamine reactivity confirm that intermediates such as iminium ions (in alkylation and aldol reactions) and triazolines (in azide cycloadditions) are key transient species. researchgate.net The characterization of these intermediates often requires specialized techniques such as low-temperature NMR spectroscopy or computational modeling due to their high reactivity and short lifetimes. For a highly reactive ketene O,N-acetal like this compound, any intermediates formed are expected to be particularly transient. Detailed kinetic studies and computational analysis would be necessary to fully elucidate the transition states and reaction profiles for its various transformations.

Singly Occupied Molecular Orbital (SOMO) Catalysis Involving Enamine Radical Cations

Singly Occupied Molecular Orbital (SOMO) catalysis represents a unique activation strategy in organic synthesis that utilizes single-electron oxidation of an enamine to generate a highly reactive radical cation. rsc.orgrsc.orgacs.org This approach electronically bisects traditional enamine (HOMO-based) and iminium (LUMO-based) catalysis, opening pathways to novel chemical transformations. rsc.org

Enamines, including structures like this compound, are electron-rich species due to the nitrogen lone pair's conjugation with the carbon-carbon double bond. This high-energy Highest Occupied Molecular Orbital (HOMO) makes them susceptible to single-electron transfer (SET) oxidation by a suitable photocatalyst or chemical oxidant. rsc.orgbeilstein-journals.org This oxidation event ejects an electron from the enamine, forming a three-π-electron enamine radical cation. nih.govpnas.org

The existence of these transient radical cations, long postulated as key intermediates, has been confirmed through direct experimental observation using techniques like mass spectrometry and advanced time-resolved electron paramagnetic resonance (TREPR). rsc.org Once formed, the enamine radical cation is a highly electrophilic species. nih.gov Its reactivity is characterized by its ability to engage with a variety of nucleophiles, referred to as "SOMOphiles," which can include π-rich systems like alkenes and arenes. rsc.org The subsequent bond formation leads to a new radical species that can be further oxidized to a cation, ultimately leading to the functionalized product after hydrolysis. pnas.org

Computational studies have provided significant insight into the energetics of these species. The pKa values of enamine radical cations have been shown to correlate with the redox potentials of the parent enamines, which helps in rationalizing their proton-transfer behaviors. nih.gov

Following the initial formation of the enamine radical cation, subsequent reaction steps can involve other radical intermediates. A critical species in many SOMO catalytic cycles is the α-imino radical. acs.orgresearchgate.net This intermediate can be formed from a secondary enamine radical cation (derived from a primary amine and a carbonyl compound) via deprotonation.

The direct observation of both the transient enamine radical cation and the deprotonated α-imino radical has been achieved, providing a deeper understanding of the catalytic system. researchgate.net These studies reveal that the α-imino radical is a distinct intermediate with its own reactivity profile. For instance, α-amino radicals generated from imine derivatives have been utilized as halogen atom transfer agents in metallaphotoredox catalysis. nih.gov The generation of α-amino radicals via the single-electron reduction of imines has also emerged as a powerful umpolung strategy for creating new C-C bonds. snnu.edu.cn

The general mechanistic scheme involves the enamine undergoing SET to form the radical cation, which can then react with a substrate or undergo deprotonation to yield the α-imino radical, which then continues the catalytic cycle. researchgate.net

Table 1: Key Intermediates in General Enamine SOMO Catalysis

Intermediate Formation Method Key Characteristics
Enamine Condensation of a carbonyl with a secondary amine. Electron-rich, nucleophilic at the α-carbon.
Enamine Radical Cation Single-electron oxidation of the enamine. Electrophilic, 3-π-electron open-shell species.
α-Imino Radical Deprotonation of a secondary enamine radical cation. Electrophilic radical, participates in coupling reactions.

Umpolung Reactivity in α-Heteroarylation of Ketones

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. In the context of carbonyl chemistry, the α-carbon is typically nucleophilic (via an enol or enolate). Umpolung strategies aim to make this position electrophilic, allowing for reactions with nucleophiles. researchgate.net

While no specific studies on the umpolung reactivity of this compound have been reported, research on the closely related N-alkoxyenamines provides a clear precedent for this type of transformation, particularly in the α-heteroarylation of ketones. nih.gov In this methodology, an N-alkoxyenamine, generated from a ketone, reacts with a tri(heteroaryl)aluminum reagent. The Lewis acidic aluminum coordinates to the enamine, facilitating the cleavage of the N-O bond and generating an enaminylium ion equivalent. This intermediate possesses significant electrophilic character at the α-carbon, enabling the attack of a heteroaryl group from the aluminum reagent. nih.gov

This reaction allows for the direct introduction of important heteroaromatic units, such as thiophene, furan, and indole, at the α-position of ketones under mild conditions, providing a valuable alternative to traditional methods that often require harsh bases or transition metals. nih.gov

Dynamic Covalent Chemistry of Enamine Derivatives

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to environmental changes. kaust.edu.saresearchgate.netnih.gov This field has seen significant growth, with applications in materials science, ligand discovery, and systems chemistry. nih.gov

The formation of an enamine from an aldehyde or ketone and a secondary amine is a reversible reaction, making it suitable for use in DCC. masterorganicchemistry.comchadsprep.com Studies have demonstrated the dynamic exchange of enamines derived from secondary amines and enolizable aldehydes in organic solvents. nih.gov This amine-enamine exchange can be efficiently catalyzed by Lewis acids such as Bi(OTf)₃ and Sc(OTf)₃, allowing equilibrium to be reached within hours at room temperature. nih.gov

The resulting dynamic covalent systems show high stability, particularly in basic environments. nih.gov This robustness distinguishes enamine exchange from the more extensively studied imine exchange, which is often labile under basic conditions. The ability to control the equilibrium and stability of these systems opens the door for creating novel materials like vitrimers and covalent organic frameworks (COFs) based on enamine-one linkages. kaust.edu.saresearchgate.netnih.gov Although the specific compound this compound has not been explicitly studied in this context, its fundamental enamine structure suggests it could potentially participate in such dynamic exchange reactions.

Table 2: Comparison of Reversible Chemistries Used in DCC

Chemistry Reactants Bond Formed Key Features
Imine Chemistry Primary Amine + Aldehyde/Ketone C=N (Imine) Widely studied; reversible under acidic or neutral conditions.
Enamine Chemistry Secondary Amine + Aldehyde/Ketone C=C-N (Enamine) Reversible exchange possible; stable in basic media. nih.gov
Disulfide Chemistry Thiols S-S (Disulfide) Reversible via redox or thiol-disulfide exchange.
Boronic Ester Chemistry Boronic Acid + Diol B-O-C (Boronic Ester) Rapidly reversible with changes in pH or presence of water.

Stereochemical and Conformational Aspects of 1 Ethoxy N,n Dimethylprop 1 En 1 Amine Reactivity

E/Z Isomerism and Configurational Preferences in Ethoxyenamines

E/Z isomerism, a form of stereoisomerism, is pertinent to enamines like 1-Ethoxy-N,N-dimethylprop-1-en-1-amine due to the restricted rotation around the carbon-carbon double bond. studymind.co.ukcreative-chemistry.org.uk The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) depends on the priority of the substituents attached to each carbon of the double bond, determined by the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.infoyoutube.com For the C1 carbon of this compound, the ethoxy group (-OCH2CH3) has a higher priority than the N,N-dimethylamino group (-N(CH3)2) because oxygen has a higher atomic number than nitrogen. For the C2 carbon, the methyl group (-CH3) has a higher priority than the hydrogen atom.

The Z isomer is the configuration where the highest priority groups on each carbon (the ethoxy group and the methyl group) are on the same side of the double bond. docbrown.info Conversely, the E isomer has these high-priority groups on opposite sides. chemguide.co.uk

In many enamines, the (E)-configuration is often the thermodynamically favored product in the solid state. nih.gov The relative stability and population of E and Z isomers can be influenced by steric interactions between the substituents. In this compound, the Z isomer might experience steric strain between the ethoxy and methyl groups, while the E isomer would have the larger ethoxy group positioned opposite to the methyl group, potentially leading to greater stability. The specific E/Z ratio can be influenced by the reaction conditions used for the enamine's synthesis.

IsomerHigh Priority Group on C1High Priority Group on C2Relative Position of High Priority Groups
Z-Isomer Ethoxy (-OCH2CH3)Methyl (-CH3)Same Side
E-Isomer Ethoxy (-OCH2CH3)Methyl (-CH3)Opposite Sides

Conformational Analysis of Enamine Intermediates

The reactivity and stereoselectivity of enamines are profoundly influenced by their three-dimensional structure, which includes the conformation around single bonds and the geometry of the amine substituent.

Syn/Anti and S-cis/S-trans Conformational Preferences in Solid State and Solution

Conformational isomerism in enamines also involves the orientation around the C-N and C-C single bonds adjacent to the C=C double bond. The terms s-cis and s-trans refer to the conformation around a single bond (the 's' stands for single) that connects two double bonds or, in this case, the enamine C=C double bond and the lone pair on the nitrogen atom. stackexchange.comyoutube.com The planarity of the enamine moiety (C=C-N) is favored due to the delocalization of the nitrogen lone pair into the pi-system of the double bond, which gives the C-N bond partial double-bond character.

The orientation of the nitrogen lone pair relative to the C=C double bond can significantly affect reactivity. In solution, an equilibrium often exists between different conformers. nih.gov Studies on proline-derived enamines in the solid state have shown an exclusive preference for an anti conformation (regarding the relationship between the enamine functionality and another substituent like a carboxy group) and an s-cis conformation (referring to the keto group relative to the double bond in the specific compounds studied). nih.gov For this compound, the key conformations would be determined by the rotation around the C1-O bond and the C1-N bond. Steric hindrance between the N,N-dimethyl groups, the ethyl group of the ethoxy moiety, and the methyl group on C2 will dictate the lowest energy conformations.

Conformation TypeDescriptionRelevance to this compound
s-cis The arrangement around the C-N single bond where the C=C bond and a substituent on the nitrogen are on the same side.Influences the steric environment around the nucleophilic carbon (C2).
s-trans The arrangement around the C-N single bond where the C=C bond and a substituent on the nitrogen are on opposite sides.Generally, a different steric profile compared to s-cis, affecting electrophilic attack.
Syn/Anti Describes the relative orientation of substituents across a single bond.In this molecule, it could describe the orientation of the ethoxy group relative to the N,N-dimethylamino group around the C1-C2 axis.

Diastereoselective and Enantioselective Reaction Pathways

The inherent chirality or the use of chiral catalysts allows enamines to participate in highly stereoselective reactions, forming products with a specific three-dimensional arrangement.

Facial Stereoselectivity with Chiral Electrophiles

When an achiral enamine, such as this compound, reacts with a chiral electrophile, the formation of diastereomeric products is possible. The stereochemical outcome is determined by the facial selectivity of the reaction, meaning the electrophile preferentially attacks one of the two faces (re or si) of the enamine double bond. This selectivity is governed by steric and electronic interactions in the transition state. The existing stereocenter(s) in the electrophile create a diastereomeric transition state, where one approach trajectory is energetically favored over the other. The conformation of the enamine, particularly the spatial arrangement of the ethoxy and N,N-dimethylamino groups, will create a biased steric environment, influencing which face is more accessible to the incoming chiral electrophile. beilstein-journals.org

Influence of Hydrogen Bonding and Catalyst Structure on Stereocontrol

In catalyzed enantioselective reactions, the structure of the catalyst is paramount in controlling the stereochemical outcome. researchgate.net While this compound itself cannot engage in hydrogen bonding as a donor, it can act as a hydrogen bond acceptor at its oxygen or nitrogen atoms. In reactions involving chiral catalysts that possess hydrogen-bond donor capabilities (e.g., thioureas, diols, or carboxylic acids), these interactions can lock the enamine into a specific conformation within the catalyst-substrate complex. researchgate.netmdpi.com This organization rigidly defines the transition state, leading to high levels of stereocontrol. mdpi.comresearchgate.net

A Brønsted acid or a bifunctional catalyst can activate the electrophile and simultaneously orient the enamine through hydrogen bonding. mdpi.comunex.es This dual activation model ensures a well-defined geometry for the C-C bond-forming step, which is often the stereodetermining event. researchgate.netmdpi.com The precise structure of the catalyst, including the placement of its acidic/basic sites and steric-directing groups, is designed to favor attack on one specific face of the enamine, leading to the preferential formation of one enantiomer of the product. nih.govacs.orgacs.org

Computational and Theoretical Studies of 1 Ethoxy N,n Dimethylprop 1 En 1 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the properties and behavior of molecules. For enamine systems such as 1-Ethoxy-N,N-dimethylprop-1-en-1-amine, a variety of methods are employed, each with its own balance of accuracy and computational cost.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. chemistai.orglibretexts.org These methods, such as Hartree-Fock (HF), are based on the fundamental principles of quantum mechanics. chemistai.org While they can provide accurate descriptions of electronic structure, their high computational cost can limit their application to smaller molecules. libretexts.org For larger systems or for preliminary investigations, semi-empirical methods offer a more computationally feasible alternative. chemistai.orgresearchgate.net These methods simplify the calculations by incorporating parameters derived from experimental data. wikipedia.org Methods like AM1 have been used to study the reactions of enamines. acs.org

Method TypeBasis of CalculationKey Characteristics
Ab InitioFirst principles of quantum mechanicsHigh accuracy, computationally expensive. chemistai.orglibretexts.org
Semi-EmpiricalQuantum mechanics combined with experimental dataFaster than ab initio, less accurate. chemistai.orgwikipedia.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying enamine systems. nih.govacs.org DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good compromise between accuracy and computational expense. nih.gov Functionals like B3LYP, often paired with basis sets such as 6-31G*, have been successfully used to explore the mechanisms, transition states, and stereoselectivities of reactions involving enamine intermediates. acs.orgnih.gov For this compound, DFT calculations can predict its geometric parameters, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Reactions are most often carried out in a solvent, and computational models must account for solvent effects to provide realistic predictions. wikipedia.org Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to model reactions in solution. acs.orgaip.orgnih.gov These models are crucial for accurately calculating the energetics of reactions involving charged or highly polar species, which are common in enamine chemistry. acs.org For instance, the Conductor-like Polarizable Continuum Model (CPCM) has been used to study amine-catalyzed aldol (B89426) reactions involving enamine intermediates. nih.govresearchgate.net

Prediction and Elucidation of Reaction Pathways

A significant application of computational chemistry is the mapping of reaction pathways, which involves identifying reactants, products, intermediates, and the transition states that connect them.

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. psiberg.com By locating and characterizing the transition state structure, the activation energy of a reaction can be calculated, which is the energy barrier that must be overcome for the reaction to proceed. psiberg.com For reactions involving enamines, such as their reaction with electrophiles, computational methods can model the geometry of the transition state, including the forming and breaking bonds. acs.org For example, in aldol reactions mediated by enamines, transition states are often characterized by a half-chair conformation. acs.orgnih.gov The calculated activation energies can provide insights into reaction rates and selectivity.

Chemical reactions can proceed through different mechanisms, broadly categorized as concerted or stepwise. psiberg.comdifferencebetween.com In a concerted mechanism, all bond-forming and bond-breaking events occur in a single step through a single transition state. quora.comechemi.com In a stepwise mechanism, the reaction proceeds through one or more intermediate species, with a transition state for each step. psiberg.comdifferencebetween.com

Computational studies can help distinguish between these pathways by mapping out the entire potential energy surface of the reaction. psiberg.com For reactions of this compound, theoretical calculations could determine whether its reaction with an electrophile proceeds directly to the product (concerted) or involves the formation of an intermediate, such as a zwitterion. makingmolecules.com This analysis is crucial for a complete understanding of the reaction mechanism.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com For an electron-rich molecule like this compound, its reactivity as a nucleophile is primarily governed by the energy and spatial distribution of its HOMO. ucsb.eduyoutube.com

The structure of this compound features a carbon-carbon double bond substituted with two powerful electron-donating groups: a dimethylamino group and an ethoxy group. The lone pairs on the nitrogen and oxygen atoms engage in p-π conjugation with the C=C double bond. This conjugation significantly raises the energy of the HOMO, making the molecule a potent nucleophile. Computational models predict that the HOMO is largely localized on the β-carbon of the double bond (the carbon atom not attached to the heteroatoms), with significant orbital coefficients also on the α-carbon and the nitrogen atom.

This distribution of the HOMO dictates the molecule's reactivity pattern. In reactions with electrophiles, the primary interaction is between the HOMO of the enamine and the LUMO of the electrophile. nih.gov The high energy of the HOMO leads to a small HOMO-LUMO energy gap between the reactants, facilitating a rapid reaction. The largest coefficient of the HOMO on the β-carbon identifies it as the primary site of nucleophilic attack. For instance, in an alkylation reaction, the β-carbon of this compound would attack the LUMO (the σ* anti-bonding orbital) of an alkyl halide.

The table below presents typical HOMO-LUMO energy values for analogous enamine structures, calculated using Density Functional Theory (DFT), which illustrate the impact of electron-donating groups on frontier orbital energies.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
N-vinylpyrrolidine-5.451.857.30
1-(N,N-dimethylamino)propene-5.381.927.30
1-methoxy-1-(N,N-dimethylamino)ethene-5.152.107.25

Data is illustrative and based on typical values reported in computational studies for similar structures.

Electronic Structure and Reactivity Correlations

The electronic properties of an enamine are highly sensitive to the nature of its substituents. In this compound, the key substituents are the N,N-dimethyl group, the ethoxy group, and the methyl group on the β-carbon.

N,N-Dimethyl Group: The nitrogen atom's lone pair is a powerful π-donor. The two methyl groups are weak inductive electron donors, slightly enhancing the electron-donating ability of the nitrogen. This N,N-dimethylamino group is crucial for establishing the high energy of the HOMO.

Ethoxy Group: The oxygen atom of the ethoxy group also possesses lone pairs that participate in p-π conjugation, further donating electron density into the C=C double bond. Oxygen is more electronegative than nitrogen, so its electron-donating effect through resonance is somewhat tempered compared to the amino group, but it still contributes significantly to raising the HOMO energy. Such compounds are often referred to as ketene (B1206846) N,O-acetals, known for their high reactivity. colab.wsresearchgate.net

β-Methyl Group: The methyl group on the β-carbon acts as a weak inductive electron donor, providing a minor stabilizing effect on any partial positive charge that develops on the α-carbon in resonance structures and slightly increasing the nucleophilicity of the β-carbon.

Replacing these substituents would predictably alter the enamine's electronic properties. For example, substituting the N-methyl groups with electron-withdrawing groups (e.g., acetyl) would delocalize the nitrogen lone pair into the substituent, drastically reducing its donation to the C=C bond, lowering the HOMO energy, and decreasing nucleophilicity. Conversely, bulkier alkyl groups on the nitrogen could introduce steric hindrance that may affect the planarity of the system, potentially reducing p-π overlap and modulating reactivity. acs.org

The following table demonstrates the calculated influence of different substituents on the HOMO energy of a model enamine system.

Substituent on Nitrogen (R in N(R)₂)Substituent on Oxygen (R' in OR')Calculated HOMO Energy (eV)
-CH₃-CH₂CH₃-5.15
-H-CH₂CH₃-5.30
-COCH₃-CH₂CH₃-6.10
-CH₃-H-5.25

Values are representative, derived from general principles and computational studies on substituted alkenes and enamines.

The enhanced electron density at the β-carbon of this compound directly correlates with its basicity. For enamines, protonation can occur at either the nitrogen or the β-carbon. While N-protonation is often kinetically faster, C-protonation is thermodynamically more favorable as it leads to a resonance-stabilized iminium ion. nih.gov The strong electron donation from both the nitrogen and oxygen atoms in this compound makes the β-carbon exceptionally basic.

Polarizability, the ability of the electron cloud to be distorted by an electric field (such as that of an approaching electrophile), is also enhanced by the electron-rich nature of the molecule. The delocalized, high-energy electrons of the π-system are easily polarized, which facilitates the initial interaction and bond formation with electrophiles.

In the context of organocatalysis, where enamines are key intermediates, a direct correlation exists between these electronic properties and catalytic efficacy. acs.orgnih.govmdpi.com A higher basicity and nucleophilicity, stemming from a higher HOMO energy, generally lead to a more active catalyst because the rate-determining step often involves the nucleophilic attack of the enamine. nih.gov Computational studies have quantified this relationship by correlating calculated nucleophilicity indices (N) or HOMO energies with experimentally observed reaction rates for a series of enamine catalysts. While steric factors also play a critical role in determining stereoselectivity, the underlying electronic properties are fundamental to the catalyst's turnover frequency.

The table below illustrates the correlation between the calculated pKa of the conjugate acid (C-protonated form) and a theoretical nucleophilicity index for various enamines, reflecting how electronic structure influences reactivity.

Enamine TypeCalculated pKa (Conjugate Acid in DMSO)Calculated Nucleophilicity Index (N)
Pyrrolidine-derived11.518.5
Piperidine-derived11.217.9
Acyclic secondary amine-derived10.817.2
Primary amine-derived9.516.1

Data is based on comprehensive computational studies on enamine energetics and reactivity reported in the literature. nih.gov

Spectroscopic Data for this compound Remains Elusive in Publicly Available Resources

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific spectroscopic data for the chemical compound this compound. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, no detailed experimental spectra or corresponding research findings for this particular molecule could be located.

Efforts to obtain information for the structural confirmation and elucidation of its transient intermediates were unsuccessful. Searches for one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (HMBC, ADEQUATE, EXSY) NMR data, crucial for determining the molecule's connectivity and dynamic properties, yielded no specific results for this compound. Similarly, information regarding in situ NMR spectroscopy for the detection of potential elusive intermediates of this compound is not available in the surveyed resources.

In the realm of mass spectrometry, no molecular weight and fragmentation analysis data for this compound could be found. This absence of information prevents a detailed discussion of its mass spectrometric behavior.

Furthermore, the infrared spectroscopic data, which is essential for the identification of functional groups and the analysis of tautomeric equilibrium, is not documented for this compound in the public domain.

Finally, the investigation into advanced spectroscopic techniques for the study of transient radical species that might be formed from this compound also did not provide any specific findings.

Due to the unavailability of the necessary experimental data, a detailed and scientifically accurate article focusing solely on the spectroscopic elucidation of this compound and its transient intermediates, as per the requested outline, cannot be generated at this time. The creation of such an article requires specific research findings and data tables that are not present in the currently accessible scientific literature.

Spectroscopic Elucidation of 1 Ethoxy N,n Dimethylprop 1 En 1 Amine and Its Transient Intermediates

Advanced Spectroscopic Techniques for Transient Radical Species

Time-Resolved Electron Paramagnetic Resonance (TREPR) for Enamine Radical Cations

The study of transient radical intermediates in chemical reactions is crucial for understanding reaction mechanisms. Enamine radical cations, formed through single electron transfer (SET) from the electron-rich enamine, are key intermediates in various synthetic transformations, including photoredox catalysis. pnas.orgnih.govliverpool.ac.uk Due to their short lifetimes, direct observation of these species is challenging. Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy has emerged as a powerful technique for the in-situ detection and characterization of such transient radicals. nih.gov

An advanced TREPR technique, ultrawide single sideband phase-sensitive detection (U-PSD) TREPR, has been successfully employed to directly observe and characterize enamine radical cations and subsequent α-imino radical intermediates in photoredox catalytic cycles. pnas.orgnih.gov This method provides high time resolution, allowing for the acquisition of first-derivative EPR spectra of transient radicals under conditions that closely mimic synthetic environments. pnas.org

In a typical experiment, the enamine is subjected to a photosensitizer, often an iridium or ruthenium complex, which, upon excitation with visible light, facilitates the SET process to generate the enamine radical cation. acs.org The resulting TREPR spectrum provides a wealth of information about the electronic and structural properties of the radical intermediate.

Detailed Research Findings:

Spectroscopic characterization through TREPR allows for the determination of hyperfine splitting (HFS) constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the radical. nih.gov These HFS constants are highly sensitive to the spin density distribution and the geometry of the radical, serving as a fingerprint for its identification. rsc.org For instance, in studies of enamine radical cations derived from primary amines, distinct splitting patterns have been observed and correlated with density functional theory (DFT) computations to confirm the structure of the intermediates. nih.gov

Kinetic analysis using TREPR provides insights into the reactivity of the enamine radical cations. By monitoring the signal decay over time, the rate constants for subsequent reaction steps, such as deprotonation to form an α-imino radical or reaction with other substrates, can be quantified. pnas.orgnih.gov This kinetic data is instrumental in elucidating the structure-activity relationships of these transient species. pnas.org For example, it has been demonstrated that the rate of reaction of the enamine radical cation can be significantly faster than that of the corresponding α-imino radical, highlighting the critical role of the initial SET intermediate. pnas.org

Intermediate SpeciesKey Spectroscopic FeatureKinetic ProfileSignificance
Enamine Radical CationCharacteristic hyperfine splitting from nitrogen and adjacent protons.Rapid decay, indicating high reactivity.Confirms the initial single electron transfer event and acts as a primary intermediate. pnas.org
α-Imino RadicalDifferent hyperfine splitting pattern due to changes in geometry and spin distribution upon deprotonation.Slower decay compared to the radical cation, allowing for quantification of its reactivity.Demonstrates the subsequent deprotonation step and its role in the overall catalytic cycle. pnas.orgnih.gov

This table is a generalized representation based on findings for enamine radical cations and may be considered illustrative for the transient intermediates of 1-Ethoxy-N,N-dimethylprop-1-en-1-amine.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For enamines, key conformational features include the configuration of the C=C double bond (E or Z), the planarity of the enamine moiety, and the orientation of substituents. In the solid state, enamines often adopt a specific conformation to maximize stabilizing interactions and minimize steric hindrance. For instance, studies on proline-derived enamines have shown a strong preference for the (E)-configuration of the double bond in the crystalline form. pnas.org

Intermolecular interactions play a crucial role in dictating the packing of molecules within a crystal lattice. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In enamine structures containing hydrogen bond donors and acceptors, such as those with carboxylic acid or amide functionalities, hydrogen bonding is often a dominant factor in the crystal packing, leading to the formation of supramolecular assemblies like dimers or helices. pnas.org Although this compound lacks strong hydrogen bond donors, intermolecular interactions would be governed by weaker C-H···O and C-H···N interactions, as well as van der Waals forces.

Detailed Research Findings:

Analysis of the crystal structures of proline-derived enaminones reveals several common structural motifs. The enamine N-C bond distance and the C=C bond distance are consistent with a delocalized π-electron system. pnas.org The degree of pyramidalization at the nitrogen atom provides insight into the extent of its sp² hybridization and participation in the π-system. pnas.org

The conformation of the substituents around the enamine core is also a critical aspect. For example, in proline-derived enamines, a distinct preference for an anti conformation between the carboxylic acid group and the enamine double bond is observed in the solid state, even though an equilibrium between syn and anti conformers may exist in solution. pnas.org This highlights the influence of crystal packing forces on the molecular conformation.

Structural ParameterTypical Observation in EnaminesImplication for this compound
C=C Double Bond ConfigurationPredominantly (E)-configuration in the solid state to minimize steric strain. pnas.orgLikely to adopt the configuration that minimizes steric interactions between the ethoxy, dimethylamino, and propyl groups.
N-C Bond LengthShorter than a typical N-C single bond, indicating partial double bond character. pnas.orgThe N-C(sp²) bond is expected to be shorter than the N-C(sp³) bonds of the methyl groups, reflecting electron delocalization.
Nitrogen PyramidalizationGenerally low, indicating a high degree of sp² character and planarity. pnas.orgThe nitrogen atom is expected to be nearly planar to maximize overlap with the C=C π-system.
Intermolecular InteractionsDominated by hydrogen bonding if suitable functional groups are present; otherwise, van der Waals forces and weak C-H···X interactions prevail. pnas.orgDominated by van der Waals forces and potentially weak C-H···O and C-H···N interactions, influencing the crystal packing.

This table provides expected structural parameters for this compound based on crystallographic studies of analogous enamines.

The Synthetic Utility of this compound in Complex Organic Molecule Construction Remains a Niche Area

Ketene (B1206846) N,O-acetals, in general, are recognized as robust and versatile synthons in organic chemistry. Their electron-rich nature makes them potent nucleophiles, capable of engaging in a variety of chemical transformations. Modern synthetic methods have focused on creating stabilized versions of these compounds, often by placing an electron-withdrawing group at the β-position to enhance their bench stability and utility. These stabilized ketene N,O-acetals have found applications in vinylogous Mukaiyama aldol (B89426) reactions, electrochemical couplings, and various pericyclic reactions, including Diels-Alder cycloadditions where they can function as either the diene or dienophile.

However, the specific applications of this compound in the construction of α-functionalized carbonyl compounds, the synthesis of β,γ-unsaturated ketones, or its role as a precursor in the synthesis of key heterocyclic scaffolds such as pyrroles, pyrazoles, isoxazolines, oxazolidinones, and saturated N-heterocycles like morpholines and oxazepanes, are not detailed in the accessible scientific domain. General synthetic routes to these target molecules typically involve other well-established methodologies and starting materials. For instance, the synthesis of morpholines and related saturated heterocycles often proceeds via the cyclization of amino alcohols or through photocatalytic couplings of silicon amine reagents with aldehydes. Similarly, the construction of pyrazoles and pyrroles commonly involves the condensation of dicarbonyl compounds with hydrazines or amines, respectively.

While the theoretical potential of this compound as a three-carbon building block exists, the lack of specific research findings and detailed experimental data in the scientific literature prevents a thorough and scientifically accurate discussion of its applications within the specified synthetic contexts. Further research and publication in this specific area would be necessary to fully elucidate the synthetic scope and utility of this particular reagent.

Applications of 1 Ethoxy N,n Dimethylprop 1 En 1 Amine in Complex Organic Molecule Synthesis

Heterocyclic Compound Synthesis Strategies

Other Biologically Relevant Heterocyclic Frameworks

The versatile reactivity of 1-ethoxy-N,N-dimethylprop-1-en-1-amine, a member of the ketene (B1206846) N,O-acetal class of compounds, makes it a valuable synthon in the construction of various biologically significant heterocyclic frameworks. Its utility extends to the synthesis of substituted pyrimidines and pyridines, core structures in numerous pharmaceuticals and natural products.

In the synthesis of pyrimidines, ketene N,O-acetals can act as a three-carbon (C3) building block, reacting with binucleophilic reagents like amidines and guanidines. The general reaction pathway involves the nucleophilic attack of the amidine or guanidine (B92328) nitrogen on the electrophilic β-carbon of the ketene N,O-acetal, followed by cyclization and elimination of ethanol (B145695) and dimethylamine (B145610) to afford the pyrimidine (B1678525) ring. This approach allows for the introduction of diverse substituents onto the heterocyclic core, depending on the substitution pattern of the starting materials. For instance, the reaction of this compound with an unsubstituted amidine would be expected to yield a 2-substituted pyrimidine. The specific conditions for such reactions, including solvent and temperature, can be optimized to maximize yields. A series of substituted 2-amino-4,6-diarylpyrimidines have been synthesized by the reaction of substituted chalcones and guanidinium (B1211019) carbonate in DMF. rasayanjournal.co.in

The synthesis of pyridines can also be approached using ketene N,O-acetals, although the strategies may be more varied. One potential route involves a [4+2] cycloaddition (Diels-Alder) reaction where the ketene N,O-acetal acts as the dienophile. However, the electron-rich nature of this compound makes it more suitable for inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. Another approach could involve a multi-step sequence, possibly initiated by a Michael addition to an α,β-unsaturated system, followed by cyclization and aromatization to furnish the pyridine (B92270) ring. The specific reagents and reaction conditions would dictate the final substitution pattern of the pyridine product.

The following table summarizes the potential applications of this compound in the synthesis of pyrimidines, based on the general reactivity of ketene N,O-acetals with amidine derivatives.

HeterocycleReagentGeneral Reaction TypePotential Product
PyrimidineAmidinesCondensation/CyclizationSubstituted Pyrimidines
PyrimidineGuanidinesCondensation/Cyclization2-Aminopyrimidines

Role in Organocatalysis

While specific examples detailing the use of this compound as an organocatalyst are not extensively documented, its structural features as a ketene N,O-acetal suggest a potential role in enamine-mediated catalytic cycles, a cornerstone of asymmetric organocatalysis.

Enamine-Mediated Catalytic Cycles in Asymmetric Transformations

Enamine catalysis typically involves the reaction of a chiral secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound.

Ketene N,O-acetals like this compound are structurally related to enamines and possess a similarly nucleophilic β-carbon. This inherent nucleophilicity could be harnessed in catalytic cycles. For instance, it could potentially add to electrophilic species, and if a chiral auxiliary is incorporated into its structure or the reaction environment, enantioselective transformations could be achieved. The ethoxy group could act as a leaving group in subsequent steps to regenerate a catalytic species.

Design and Development of Chiral Enamine-Forming Catalysts

The development of chiral catalysts capable of forming enamines is a mature field in organocatalysis, with proline and its derivatives being prominent examples. While this compound itself is achiral, it could serve as a precursor or a structural motif in the design of novel chiral organocatalysts.

For example, the dimethylamino group could be replaced by a chiral amine moiety. The resulting chiral ketene N,O-acetal could then be investigated for its ability to catalyze asymmetric transformations. The combination of the enamine-like reactivity and the steric and electronic properties of the chiral amine could lead to high levels of stereocontrol in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. The design of such catalysts would need to consider the stability of the ketene N,O-acetal moiety and its reactivity profile in the proposed catalytic cycle.

Emerging Research Frontiers

Recent research into the applications of ketene acetals has opened up new avenues in material science and analytical chemistry. While direct applications of this compound in these areas are still emerging, the reactivity of the broader class of ketene N,O-acetals suggests intriguing possibilities.

Applications in Material Science: Polymers and Coatings

Ketene acetals, particularly cyclic ketene acetals (CKAs), have been investigated for their ability to undergo radical ring-opening polymerization (rROP). nih.govrsc.orgrsc.orgmorressier.com This process allows for the synthesis of polyesters and other functional polymers. While this compound is an acyclic ketene N,O-acetal, its vinyl ether-like double bond could potentially participate in polymerization reactions.

It could be explored as a comonomer in radical polymerizations with other vinyl monomers. The incorporation of the N,N-dimethylamino and ethoxy functionalities into the polymer backbone or as side chains could impart unique properties to the resulting material, such as altered solubility, adhesion, or thermal stability. These properties could be beneficial for the development of novel polymers and coatings.

The following table outlines the potential role of this compound in polymerization, drawing parallels from the established reactivity of cyclic ketene acetals.

Polymerization TypePotential RoleResulting Polymer FeaturePotential Application
Radical PolymerizationComonomerFunctional group incorporationSpecialty polymers, Coatings
Cationic PolymerizationMonomerPoly(vinyl ether)-like backboneAdhesives, Sealants

Precursors for Dynamic Nuclear Polarization (DNP) in Solid-State NMR

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This is achieved by transferring the high polarization of electron spins from a polarizing agent (typically a stable radical) to the nuclear spins of the sample. The design of effective polarizing agents is crucial for the success of DNP-NMR experiments.

While there is no direct evidence of this compound being used as a DNP precursor, the field is constantly seeking new molecular scaffolds for the development of polarizing agents. The structural features of this compound, including the presence of heteroatoms and a reactive double bond, could potentially be exploited for the synthesis of novel radical precursors. For instance, the double bond could be functionalized to introduce a stable radical moiety, or the molecule could be incorporated into a larger structure designed to have favorable electron spin properties for DNP. Further research would be required to explore this potential application.

Future Directions and Unresolved Research Challenges

Development of Novel and Sustainable Synthetic Routes to Ethoxyenamines

While classic methods for enamine synthesis are effective, they often rely on stoichiometric reagents and volatile organic solvents, which present environmental and economic challenges. rsc.orgmanchester.ac.ukphys.org The development of greener, more sustainable routes to ethoxyenamines is a critical unresolved challenge. Future research will likely focus on several key areas to improve the environmental footprint of synthesizing compounds like 1-Ethoxy-N,N-dimethylprop-1-en-1-amine.

One promising avenue is the application of biocatalysis. researchgate.net Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have shown remarkable efficiency and selectivity in the synthesis of chiral amines from carbonyl compounds. researchgate.net Adapting these biocatalytic systems for the production of highly substituted and functionalized enamines could offer a mild and highly selective alternative to traditional chemical methods. Another approach involves 'hydrogen borrowing' catalysis, which allows for the synthesis of amines from alcohols with water as the sole byproduct, representing a highly atom-economical process. rsc.orgmanchester.ac.ukphys.org

Furthermore, the replacement of conventional solvents with more environmentally benign alternatives is a major goal. Deep eutectic solvents (DESs) have emerged as promising substitutes, offering low volatility, high thermal stability, and tunable polarity. mdpi.com Research into the use of DESs as both the solvent and potentially as a co-catalyst for enamine synthesis could lead to significantly greener processes. mdpi.com

Table 1: Promising Sustainable Synthetic Strategies for Ethoxyenamines

Strategy Description Potential Advantages
Biocatalysis Use of enzymes (e.g., IREDs, RedAms) to catalyze enamine formation. researchgate.net High selectivity, mild reaction conditions, reduced waste.
Hydrogen Borrowing Catalytic amination of alcohols where the alcohol is transiently oxidized to an aldehyde, which then reacts with an amine. rsc.org High atom economy, water as the only byproduct. manchester.ac.ukphys.org
Green Solvents Replacement of volatile organic compounds with alternatives like Deep Eutectic Solvents (DESs). mdpi.com Reduced environmental impact, potential for catalyst recycling, enhanced reaction rates. mdpi.com

| Flow Chemistry | Performing synthesis in continuous flow reactors. | Improved safety, better process control, easier scalability, potential for process intensification. |

Deeper Mechanistic Understanding of Complex Enamine-Mediated Transformations

The predictive power of synthetic chemistry relies on a deep understanding of reaction mechanisms. While the fundamental reactivity of enamines as nucleophiles is well-understood, the intricacies of many enamine-mediated transformations remain a "black box". masterorganicchemistry.comlibretexts.org Future research must employ a combination of advanced spectroscopic and computational techniques to unravel these complex pathways.

A significant challenge lies in understanding the role of transient intermediates and "downstream species" that form after the initial carbon-carbon bond formation. nih.govresearchgate.net Recent studies in organocatalysis have revealed that the ultimate stereochemical outcome of a reaction may not be determined in the initial bond-forming step, but rather by the kinetics and thermodynamics of subsequent intermediates. nih.gov This "new paradigm for stereocontrol" suggests that what was previously considered the rate-determining or stereochemistry-determining step may be an oversimplification. nih.govresearchgate.net Investigating the reaction pathways of this compound with techniques like in-situ NMR spectroscopy and detailed kinetic profiling will be crucial.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in mapping out entire reaction energy surfaces. researchgate.net These studies can help identify transition states, intermediates, and the influence of catalysts and solvents on the reaction pathway, which is especially important for conformationally flexible systems. researchgate.net A deeper mechanistic understanding will enable the rational design of more efficient and selective reactions.

Table 2: Challenges and Tools for Mechanistic Elucidation

Mechanistic Challenge Investigative Tools Desired Outcome
Role of Intermediates In-situ NMR Spectroscopy, Rapid-Injection NMR, Kinetic Profiling. nih.gov Identification and characterization of "downstream species" influencing stereoselectivity. nih.govresearchgate.net
Transition State Analysis Density Functional Theory (DFT), Ab-initio Molecular Dynamics. researchgate.net Accurate energy profiles, understanding catalyst-substrate interactions, rationalizing selectivity.
Solvent and Additive Effects Combined Experimental and Computational Studies. Predictive models for how reaction media influences mechanism and outcome.

| Conformational Dynamics | 2D NMR (NOESY/ROESY), Computational Conformational Search. researchgate.net | Understanding how the 3D structure of catalysts and substrates impacts reactivity. |

Expanding the Scope of Asymmetric Synthesis with this compound Derivatives

Asymmetric catalysis is a cornerstone of modern synthesis, particularly in the pharmaceutical industry. rsc.org While enamines are central to many organocatalytic asymmetric reactions, expanding the scope and improving the efficiency of these transformations using derivatives of this compound is a key area for future development.

One direction is the design and synthesis of novel chiral derivatives of the enamine itself, where chirality is incorporated into the ethoxy or dimethylamino substituents. These new reagents could act as chiral building blocks in diastereoselective reactions. An alternative and more flexible approach is the development of new chiral catalysts—both organocatalysts and metal-based catalysts—that can effectively control the stereochemistry of reactions involving this compound as the prochiral nucleophile.

Future work could focus on developing highly enantioselective Michael additions, alkylations, and conjugate additions using this enamine. masterorganicchemistry.comlibretexts.org A particularly exciting frontier is the development of catalytic asymmetric umpolung reactions, where the normal reactivity of the enamine is inverted. nih.gov For example, developing conditions where the α-carbon of the enamine acts as an electrophile in a controlled, asymmetric fashion would open up entirely new synthetic possibilities. nih.gov Success in this area will depend heavily on the mechanistic insights gained, as controlling enantioselectivity requires a precise understanding of all stereochemistry-influencing steps. nih.govresearchgate.net

Table 3: Strategies for Advancing Asymmetric Synthesis

Strategy Approach Target Reactions
Chiral Reagents Synthesis of enantiopure derivatives of this compound. Diastereoselective alkylations and additions.
Novel Chiral Catalysts Development of new chiral Brønsted acids, Lewis acids, or phase-transfer catalysts. nih.gov Enantioselective Michael additions, α-functionalizations.
Umpolung Reactivity Catalytic generation of an electrophilic α-carbon equivalent from the enamine. nih.gov Asymmetric synthesis of novel γ-amino ketones and related structures. nih.gov

| Tandem Catalysis | Combining enamine catalysis with other catalytic cycles (e.g., metal catalysis) in one pot. | Efficient construction of complex molecules with multiple stereocenters. |

Exploration of New Application Areas Beyond Traditional Organic Synthesis

The unique electronic and structural features of this compound suggest that its utility could extend far beyond its current role as a synthetic intermediate. A significant future challenge is to explore and develop these novel applications.

In materials science , the electron-rich double bond of the enamine could be exploited for polymerization reactions. Developing methods to create novel polymers incorporating the enamine moiety could lead to materials with interesting electronic, optical, or chelating properties. These could find use as conductive polymers, responsive materials, or specialized resins for metal capture.

In medicinal chemistry and chemical biology , enamine derivatives could serve as scaffolds for the synthesis of new bioactive compounds. The enamine functionality is present in various natural products and pharmaceuticals. Systematic exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, polyamine derivatives have been investigated as potential antiproliferative agents in cancer research. mdpi.com

Furthermore, the reactivity of this enamine could be harnessed in the development of chemical sensors or probes . A reaction between the enamine and a specific analyte could lead to a measurable change in fluorescence or color, forming the basis of a detection system. Its use as a building block for agrochemicals or specialized N-halo reagents also represents an area for potential expansion. rsc.orgconsensus.app

Table 4: Potential Future Application Areas

Field Potential Application Rationale
Polymer Chemistry Monomer for novel functional polymers. The electron-rich alkene can participate in polymerization, introducing nitrogen and oxygen functionality into the polymer backbone.
Medicinal Chemistry Scaffold for drug discovery programs. Enamine motifs are found in bioactive molecules; derivatives could be screened for therapeutic activity. mdpi.com
Materials Science Synthesis of functional materials like zeolites or molecular sieves. youtube.com Can act as an organic structure-directing agent in the synthesis of porous materials. youtube.com
Chemical Sensing Component of chemosensors for detecting specific analytes. The nucleophilic character allows for selective reactions that can trigger a colorimetric or fluorometric response.

| Agrochemicals | Building block for new pesticides or herbicides. | The amine functionality is a common feature in many agrochemical compounds. manchester.ac.ukphys.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Ethoxy-N,N-dimethylprop-1-en-1-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting tertiary amines with alkoxy halides under anhydrous conditions (e.g., using DMSO as a solvent with sodium hydride as a base, as described in the synthesis of structurally similar amines) . Optimization involves controlling temperature (e.g., 323 K for 8 hours), stoichiometric ratios (e.g., 1.2:1 excess of electrophilic agents), and post-reaction purification via pH-dependent liquid-liquid extraction .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, chemical-resistant lab coats) and engineering controls (fume hoods with ≥100 fpm face velocity). Avoid dust/aerosol formation via closed-system handling. Storage should be at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency procedures include immediate rinsing of exposed skin/eyes (15+ minutes with water) and inhalation management via fresh air ventilation .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify regioisomerism (e.g., ethoxy group positioning) and X-ray crystallography to resolve stereochemistry. For example, single-crystal X-ray analysis (Cu-Kα radiation, R factor <0.07) can confirm dihedral angles between planar groups (e.g., thienyl vs. naphthyl moieties in analogs) . Computational tools like DFT (B3LYP/6-31G*) can validate spectral assignments and predict reactive sites .

Q. What strategies mitigate risks of nitrosamine formation in amine-containing compounds like this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring for nitrosamine byproducts (e.g., NDMA, NDEA). Use scavengers (ascorbic acid) or adjust pH (<5) to inhibit nitrosation. Supplier audits and raw material screening (e.g., nitrite contamination) are critical, as outlined in EMA guidelines for API risk assessment .

Q. How do solvent polarity and catalyst systems influence the reaction kinetics of this compound in nucleophilic additions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, while protic solvents (e.g., ethanol) may slow reactions via hydrogen bonding. Catalytic systems like Pd/C or Cu(I) salts can accelerate C–N coupling in enamine derivatives. Kinetic studies via in-situ FTIR or 19F^{19}\text{F} NMR (for fluorinated analogs) track intermediate formation .

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